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Abstract
KHK2455 is an investigational, orally available, long-acting, and selective small-molecule

inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3][4][5] IDO1 is a key enzyme in the

tryptophan catabolism pathway, and its overexpression in the tumor microenvironment

contributes to immunosuppression.[5] By blocking the heme component of the IDO1

holoenzyme, KHK2455 inhibits the conversion of tryptophan to kynurenine, thereby restoring T-

cell function and enhancing anti-tumor immunity.[1][3][4] This technical guide provides a

comprehensive overview of the available preclinical and clinical data on KHK2455, with a focus

on its mechanism of action, pharmacological properties, and the methodologies of key

experiments.

Chemical Structure and Physicochemical Properties
As of the latest available information, the specific chemical structure, IUPAC name, and

SMILES notation for KHK2455 have not been publicly disclosed.[6] Consequently, a detailed

summary of its physicochemical properties such as molecular weight, formula, and solubility is

not available.
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KHK2455 is a potent and selective inhibitor of the IDO1 enzyme.[3] Unlike some other IDO1

inhibitors, KHK2455 acts by competing with heme for binding to the apoenzyme, which

prevents the formation of the active IDO1 holoenzyme and results in durable inhibition.[3] The

inhibition of IDO1 leads to a decrease in the production of kynurenine from tryptophan.[5] The

subsequent reduction in kynurenine and the restoration of tryptophan levels in the tumor

microenvironment have several downstream effects that counter immune suppression:

Reversal of T-cell anergy: Tryptophan depletion and high levels of kynurenine can induce T-

cell anergy and apoptosis. By restoring tryptophan levels, KHK2455 promotes T-cell

proliferation and activation.[5]

Reduction of regulatory T cells (Tregs): The kynurenine pathway is implicated in the

differentiation and function of immunosuppressive Tregs. Inhibition of IDO1 can lead to a

reduction in the number and suppressive capacity of Tregs within the tumor.[5]

Enhanced function of effector immune cells: KHK2455 has been shown to increase the

proliferation and activation of various immune cells, including dendritic cells (DCs), natural

killer (NK) cells, and T lymphocytes.[5]

Increased Interferon (IFN) production: The restoration of immune activity can lead to

increased production of pro-inflammatory cytokines such as IFN-γ.[5]

The overall effect is a shift in the tumor microenvironment from an immunosuppressive to an

immunopermissive state, which can enhance the efficacy of other immunotherapies.
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Caption: The IDO1 pathway and the inhibitory action of KHK2455.

Pharmacological Properties
In Vitro Potency and Selectivity
Preclinical studies have demonstrated that KHK2455 is a potent and selective inhibitor of

IDO1.

Parameter Value Reference

IDO1 IC50 14 nmol/L [3]

IDO2 Inhibition
No inhibition up to 10,000

nmol/L
[3]

TDO Inhibition
No inhibition up to 10,000

nmol/L
[3]

These data highlight the high selectivity of KHK2455 for IDO1 over other related enzymes.

Clinical Pharmacokinetics and Pharmacodynamics
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A first-in-human Phase 1 clinical trial (NCT02867007) evaluated the safety, tolerability,

pharmacokinetics (PK), and pharmacodynamics (PD) of KHK2455 as a monotherapy and in

combination with mogamulizumab in patients with advanced solid tumors.[1][3][4]

Pharmacokinetics:

Parameter Description

Administration Oral, once daily[1][3][4]

Dose Escalation 0.3, 1, 3, 10, 30, and 100 mg[1][3][4]

Steady State Reached by Day 8 in Cycle 0[2]

Plasma Concentration Increased dose-dependently[1][2]

Pharmacodynamics:

The primary pharmacodynamic marker for IDO1 inhibition was the plasma kynurenine to

tryptophan (Kyn/Trp) ratio.

Dose
Kynurenine
Inhibition (vs.
baseline)

Kyn/Trp Ratio
Inhibition (vs.
baseline)

Ex Vivo
Kynurenine
Production
Inhibition

10 mg 67%[2] 66%[2] >95%[2]

These results demonstrate a potent, dose-dependent inhibition of IDO1 activity in patients.

Experimental Protocols
Phase 1 Clinical Trial (NCT02867007) - Study Design
The following diagram illustrates the workflow of the dose-escalation part of the Phase 1 clinical

trial.
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Patient Enrollment
(Advanced Solid Tumors)

Cycle 0 (28 days)
KHK2455 Monotherapy

(Dose Escalation: 0.3, 1, 3, 10, 30, 100 mg QD)

Cycle 1 (28 days)
KHK2455 + Mogamulizumab (1 mg/kg weekly)

Pharmacokinetic & Pharmacodynamic Analysis

Safety & Tolerability Assessment
(Modified 3+3 Design)

Cycle 2 and Beyond
KHK2455 + Mogamulizumab (1 mg/kg every 2 weeks)

Determine MTD and Recommended Phase 2 Dose

Click to download full resolution via product page

Caption: Workflow of the Phase 1 dose-escalation trial of KHK2455.

Pharmacokinetic (PK) Analysis
Sample Collection: Plasma samples were collected at pre-dose on day 1 and at pre-dose

and through 12 hours post-dose on day 15 of cycle 1. In subsequent cycles, pre-dose

samples were collected on days 1 and 15.[3]

Analytical Method: Plasma concentrations of KHK2455 were quantified using a high-

performance liquid chromatography (HPLC) method with a triple-quadrupole mass

spectrometer equipped with an atmospheric pressure chemical ionization source.[3]
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Parameter Estimation: PK parameters (Cmax, Ctrough, tmax, and AUC0–24) were estimated

using noncompartmental methods.[3]

Pharmacodynamic (PD) Analysis
Biomarker Measurement: The effects of KHK2455 on IDO1 inhibition were assessed by

measuring plasma concentrations of tryptophan and kynurenine using liquid

chromatography–mass spectrometry (LC-MS).[3]

Ex Vivo Stimulation Assay: The inhibitory effect of KHK2455 on IDO1 activity was also

evaluated in ex vivo stimulated peripheral blood mononuclear cells (PBMCs).[3]

Conclusion
KHK2455 is a promising, potent, and selective IDO1 inhibitor with a novel mechanism of

action. Early clinical data have demonstrated its ability to effectively inhibit its target in a dose-

dependent manner, with a manageable safety profile. The ongoing and future clinical

development of KHK2455, particularly in combination with other immunotherapeutic agents,

will be crucial in determining its ultimate role in the treatment of cancer. Further disclosure of its

chemical structure and detailed physicochemical properties will be important for a more

complete understanding of this investigational drug.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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